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Compound of Interest

Compound Name: BMS-262084

Cat. No.: B1667191 Get Quote

In the landscape of anticoagulant therapy, Factor XIa (FXIa) has emerged as a promising target

to mitigate thrombotic events with a potentially lower risk of bleeding compared to traditional

anticoagulants. This guide provides a comparative preclinical overview of two small molecule

FXIa inhibitors developed by Bristol-Myers Squibb: BMS-262084 and BMS-962212.

BMS-262084 is a 4-carboxy-2-azetidinone-containing compound that acts as an irreversible

and selective inhibitor of FXIa.[1][2][3][4] In contrast, BMS-962212 is a tetrahydroisoquinoline

derivative that functions as a reversible, direct, and highly selective inhibitor of FXIa.[1][5][6]

This fundamental difference in their mechanism of action—irreversible versus reversible

inhibition—underpins their distinct preclinical profiles.

Comparative Efficacy and Potency
Both compounds have demonstrated antithrombotic efficacy in various preclinical models.

However, their potency and the experimental conditions under which they were tested vary.
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Parameter BMS-262084 BMS-962212 Source

Target Factor XIa Factor XIa [1]

Mechanism of Action Irreversible inhibitor

Reversible, direct, and

highly selective

inhibitor

[1][2][6]

Potency (Human

FXIa)
IC50: 2.8 nM Ki: 0.7 nM [1][2][6][7][8]

Selectivity

>70-fold selective

over several other

proteases

Highly selective [2]

Preclinical Antithrombotic Activity
BMS-262084
Preclinical studies in rats and rabbits have demonstrated the antithrombotic effects of BMS-
262084. In a rat model of FeCl3-induced carotid artery injury, intravenous administration of

BMS-262084 reduced thrombus weight and improved vessel patency.[1][2] Specifically, a dose

of 12 mg/kg + 12 mg/kg/h resulted in a 73% reduction in carotid artery thrombus weight.[2] In

rabbits, BMS-262084 showed dose-dependent antithrombotic effects in arteriovenous-shunt

thrombosis (AVST), venous thrombosis (VT), and electrolytic-mediated carotid arterial

thrombosis (ECAT) models, with ED50 values of 0.4, 0.7, and 1.5 mg/kg/h IV, respectively.[3]

BMS-962212
BMS-962212 has also shown robust antithrombotic activity in rabbit and non-human primate

models. In rabbits, it reduced thrombus weight with an EC50 of 80 nM in an electrically-induced

carotid artery thrombosis model.[7] In a monkey model of arterial thrombosis, intravenous

doses of 0.5+1.4 and 2+5.6 mg/kg+mg/kg/h reduced thrombus weight by 35% and 74%,

respectively.[8]

Impact on Hemostasis and Coagulation Parameters
A key differentiating factor for novel anticoagulants is their effect on bleeding time and standard

coagulation assays.
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Parameter BMS-262084 BMS-962212 Source

Activated Partial

Thromboplastin Time

(aPTT)

Prolonged in a dose-

dependent manner in

vitro and ex vivo

Prolonged in a dose-

dependent manner
[1][3][8]

Prothrombin Time

(PT)
No effect No effect [1][3][8]

Bleeding Time

Did not increase at

therapeutic doses,

though a slight

increase was noted at

high doses in rabbits.

[1][3]

Did not increase, even

when co-administered

with aspirin in rabbits

and monkeys.[1][7][8]

Platelet Aggregation

Did not inhibit ADP or

collagen-induced

platelet aggregation

Not specified in the

provided results, but

as a direct FXIa

inhibitor, it is not

expected to directly

affect platelet

aggregation.

[1]

Signaling Pathway and Experimental Workflow
The primary mechanism of action for both BMS-262084 and BMS-962212 involves the

inhibition of Factor XIa within the intrinsic pathway of the coagulation cascade. This targeted

inhibition is hypothesized to prevent thrombus propagation and stabilization with a reduced

impact on hemostasis.
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Factor XIa Inhibition in the Coagulation Cascade
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Caption: Inhibition of Factor XIa by BMS compounds.
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General Preclinical Antithrombotic Evaluation Workflow

BMS-262084 or BMS-962212

In Vitro Assays
(Enzyme Inhibition, aPTT, PT)

Animal Model of Thrombosis
(e.g., Rat, Rabbit, Monkey)

Intravenous Administration
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(Bleeding Time, Platelet Aggregation)
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Caption: Preclinical evaluation workflow for antithrombotics.

Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and comparison of preclinical

data. The following are generalized descriptions based on the available literature.

In Vitro Enzyme Inhibition Assay
Objective: To determine the potency of the compound against human Factor XIa.

Methodology: The inhibitory activity of the compounds is typically measured using a

chromogenic substrate assay. Purified human FXIa is incubated with a chromogenic

substrate in the presence of varying concentrations of the inhibitor. The rate of substrate

cleavage, measured by the change in absorbance, is used to calculate the IC50 or Ki value.
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Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of the compound on the intrinsic and common pathways of

coagulation.

Methodology: Human or animal plasma is incubated with the test compound. An activator of

the contact pathway (e.g., silica) and phospholipids are added, followed by calcium chloride

to initiate coagulation. The time to clot formation is measured. An EC2x value, the

concentration required to double the aPTT, can be determined.[3]

Animal Models of Thrombosis
FeCl3-Induced Carotid Artery Thrombosis (Rat):

Anesthetized rats are subjected to the surgical exposure of the carotid artery.

A piece of filter paper saturated with a ferric chloride (FeCl3) solution is applied to the

artery to induce endothelial injury and subsequent thrombosis.

The test compound or vehicle is administered intravenously.

Thrombus formation is monitored, and at the end of the experiment, the thrombus is

excised and weighed.[1]

Arteriovenous-Shunt Thrombosis (AVST) (Rabbit):

Anesthetized rabbits have a shunt created between the carotid artery and the jugular vein,

containing a thrombogenic surface (e.g., a silk thread).

The test compound is infused intravenously.

After a set period, the shunt is removed, and the formed thrombus is weighed.[3]

Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) (Rabbit/Monkey):

Anesthetized animals have their carotid artery exposed.
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A stimulating electrode is placed on the artery, and a current is applied to induce

endothelial damage and thrombosis.

The test compound is administered intravenously.

Blood flow is monitored, and thrombus weight is determined at the end of the study.[3][8]

Bleeding Time Assessment
Cuticle Bleeding Time (Rabbit):

A standardized incision is made in the cuticle of an anesthetized rabbit.

The time until bleeding stops is measured.[1][3]

Kidney Bleeding Time (Monkey):

In anesthetized monkeys, a standardized incision is made in the renal cortex.

The time to cessation of bleeding is recorded.[8]

Summary and Conclusion
Both BMS-262084 and BMS-962212 are potent inhibitors of Factor XIa with demonstrated

antithrombotic efficacy in preclinical models. The key distinction lies in their mechanism of

inhibition: BMS-262084 is an irreversible inhibitor, while BMS-962212 is a reversible inhibitor.

Preclinical data suggests that both compounds have a favorable safety profile with minimal

impact on bleeding time at efficacious doses, a characteristic that is highly desirable for novel

anticoagulants. BMS-962212 has been advanced to clinical studies, indicating its potential as a

therapeutic agent.[9] Further head-to-head comparative studies under identical experimental

conditions would be necessary to definitively conclude on the superiority of one compound over

the other.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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